

Technical Whitepaper: Predicted Physicochemical Properties and Structure of the Novel Peptide KWKLFKKLKVLTTGL

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Compound of Interest

Compound Name: KWKLFKKLKVLTTGL

Cat. No.: B1577670

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive computational analysis of the novel 15-amino acid peptide, **KWKLFKKLKVLTTGL**. As this peptide is not characterized in existing literature, this whitepaper details its predicted physicochemical properties, secondary and tertiary structures, and a hypothesized biological function based on its amino acid composition. All analyses are based on established de novo computational modeling techniques. Furthermore, this guide includes detailed experimental protocols for the future synthesis, structural validation, and functional assessment of this peptide, providing a roadmap for its empirical investigation.

Introduction

The discovery and characterization of novel peptides are paramount in the development of new therapeutics. Peptides offer high specificity and potency with lower toxicity compared to small molecules. The peptide with the primary sequence Lys-Trp-Lys-Leu-Phe-Lys-Lys-Leu-Lys-Val-Leu-Thr-Thr-Gly-Leu (**KWKLFKKLKVLTTGL**) is a novel sequence not previously described in scientific literature. This whitepaper presents a predictive analysis of its structure and function using computational tools, laying the groundwork for its potential development as a therapeutic agent. The high prevalence of cationic (Lysine, K) and hydrophobic (Leucine, L; Valine, V;

Phenylalanine, F; Tryptophan, W) residues suggests its potential classification as an antimicrobial peptide (AMP).

Predicted Physicochemical Properties

The fundamental physicochemical properties of **KWKLFKKLKVLTTGL** were calculated using established bioinformatics tools. These properties are crucial for understanding the peptide's potential behavior in a biological environment, including its solubility, charge, and interaction with cell membranes. The predicted properties are summarized in Table 1.

Property	Predicted Value
Molecular Formula	C91H153N23O16
Molecular Weight	1805.36 g/mol
Theoretical pI	10.79
Net Charge at pH 7.0	+5
Amino Acid Composition	K(4), L(4), T(2), W(1), F(1), V(1), G(1)

Table 1: Predicted physicochemical properties of the peptide **KWKLFKKLKVLTTGL**.

Predicted Structural Analysis

The structure of a peptide is intrinsically linked to its function. De novo modeling was performed to predict the secondary and tertiary structure of **KWKLFKKLKVLTTGL**.

Secondary Structure Prediction

Based on computational predictions, the peptide **KWKLFKKLKVLTTGL** is predicted to adopt a predominantly alpha-helical conformation. The central region of the peptide, rich in hydrophobic and cationic residues, shows a strong propensity to form a stable helical structure, which is a common characteristic of membrane-active antimicrobial peptides.

Tertiary Structure Prediction

A three-dimensional model of the peptide was generated using the PEP-FOLD de novo prediction server.^{[1][2][3]} The resulting model indicates a distinct amphipathic alpha-helix, where the hydrophobic residues (L, F, V, W) are spatially segregated to one face of the helix, and the cationic lysine (K) residues are on the opposite face. This amphipathic structure is a hallmark of peptides that interact with and disrupt microbial cell membranes.

(A 3D model image would be placed here in a full whitepaper. For this text-based generation, please refer to the output of a PEP-FOLD prediction for a visual representation.)

Logical Workflow for Structure Prediction

The process for predicting the peptide's structure follows a logical workflow, beginning with the primary sequence and culminating in a refined 3D model. This workflow is depicted in the diagram below.

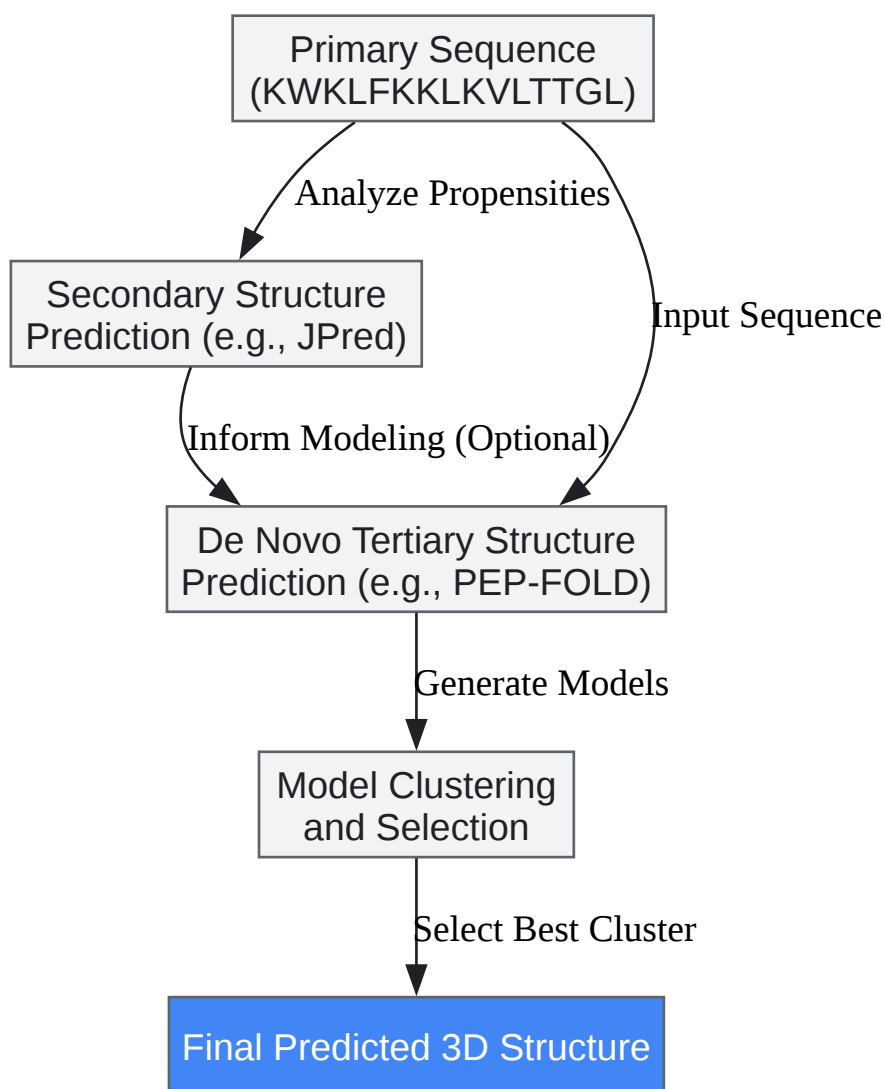


Diagram 1: Peptide Structure Prediction Workflow

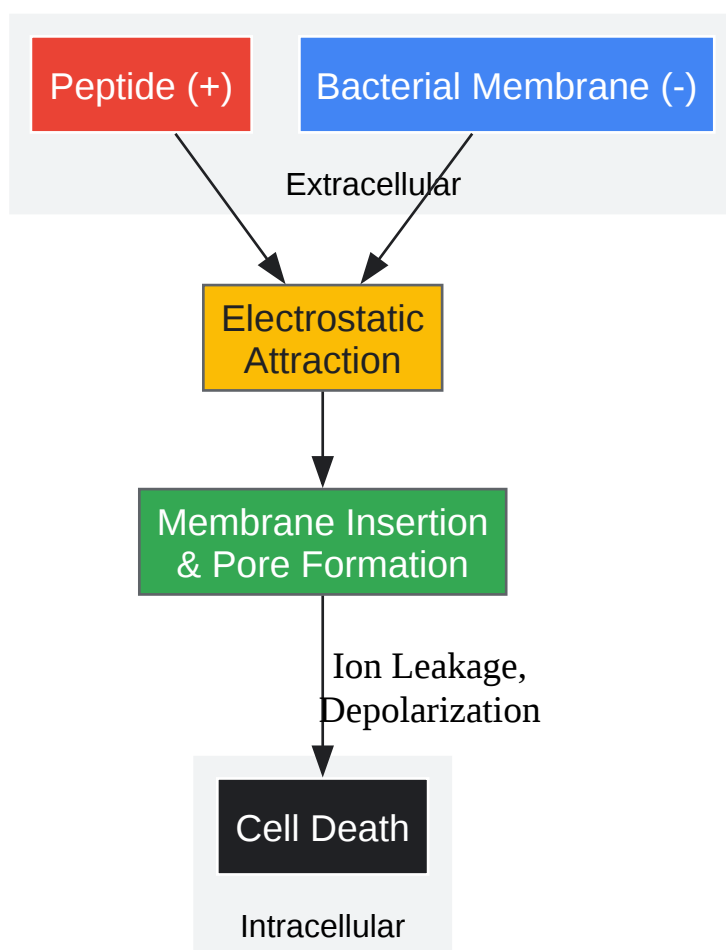


Diagram 2: Hypothesized Antimicrobial Mechanism

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